5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
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Overview
Description
5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a phenylmethanesulfonylpyrrolidinyl group attached via an oxygen atom at the 2nd position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine typically involves the following steps:
Formation of the Pyrrolidinyl Group: The synthesis of the 1-phenylmethanesulfonylpyrrolidin-3-yl group.
Coupling Reaction: The coupling of the brominated pyrimidine with the pyrrolidinyl group via an oxygen atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine: Similar structure with a tert-butyldimethylsilyloxy group instead of the pyrrolidinyl group.
5-Bromo-2-pyrimidinylboronic acid: Contains a boronic acid group at the 2nd position.
5-Bromo-2-pyrimidinylamine: Features an amine group at the 2nd position.
Uniqueness
5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine is unique due to the presence of the phenylmethanesulfonylpyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-3-yl)oxy-5-bromopyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c16-13-8-17-15(18-9-13)22-14-6-7-19(10-14)23(20,21)11-12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJKFPIMBIIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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